molecular formula C19H20FN3S B2862342 5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 683779-94-4

5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

Cat. No. B2862342
CAS RN: 683779-94-4
M. Wt: 341.45
InChI Key: YCEXYVZBQYSOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine” is a chemical compound with the linear formula C18H19FN4S . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . The compound also contains a fluorophenyl group and a methylpiperidinyl group attached to the thieno[2,3-d]pyrimidine core .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 342.441 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Optical Properties and Sensor Applications

A series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, related to the specified compound by their thieno[2,3-d]pyrimidine core and aryl groups, have been synthesized to explore their optical properties. These compounds, characterized by distinct absorption and emission wavelengths influenced by the donor effect of terminal aryl groups, exhibit strong fluorosolvatochromic properties and proton sensitivity. This makes them suitable for applications as polarity or proton sensors, leveraging their intramolecular charge transfer (ICT) characteristics (Muraoka, Obara, & Ogawa, 2016).

Antimicrobial and Anti-inflammatory Agents

Thienopyrimidine derivatives have been identified as significant bioactive compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. The integration of different groups into the thieno[2,3-d]pyrimidine heterocyclic ring enhances these activities, leading to the synthesis of new series of thieno[2,3-d]pyrimidine heterocyclic compounds tested as antimicrobial and anti-inflammatory agents. These compounds have demonstrated remarkable activity against fungi, bacteria, and inflammation, underscoring their potential in pharmaceutical development (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Structural and Electronic Properties

The synthesis of 4-Methyl-2-phenyl-5-(1-pyrryl)-6-substituted-thieno[2,3-d]pyrimidines and related compounds has been explored, focusing on their structural parameters, electronic, linear, and nonlinear optical properties. These studies provide a comparative analysis between theoretical (DFT/TDDFT) and experimental findings, shedding light on the significant distribution of the pyrimidine ring in nature and its applications in medicine and nonlinear optics (NLO) fields. The results indicate considerable NLO character, especially for specific derivatives, making them suitable for optoelectronic applications (Hussain et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

5-(4-fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3S/c1-12-7-9-23(10-8-12)18-17-16(14-3-5-15(20)6-4-14)13(2)24-19(17)22-11-21-18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEXYVZBQYSOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

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